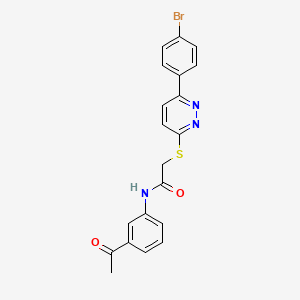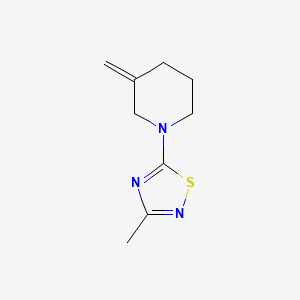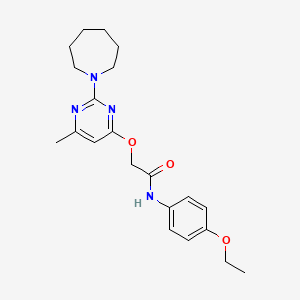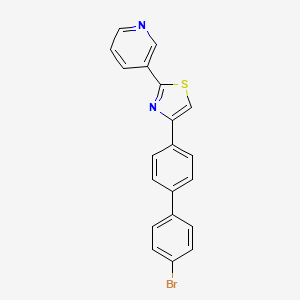
N-(3-acetylphenyl)-2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-acetylphenyl)-2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as "BPTA" and has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Synthesis and Quantum Calculations : Novel sulfonamide derivatives, including compounds structurally related to N-(3-acetylphenyl)-2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide, have been synthesized and evaluated for their antimicrobial activity. Compounds demonstrated good activity against various strains, with computational calculations supporting their potential utility in designing new antimicrobial agents (Fahim & Ismael, 2019).
Antimicrobial Evaluation of Heterocyclic Compounds : Studies focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moieties have shown promise as antimicrobial agents. These studies involved creating compounds with various structural modifications, indicating the versatility of related chemical structures in contributing to antimicrobial research (Darwish et al., 2014).
Molecular Docking and Antitumor Activity
Molecular Docking and In Vitro Screening : A series of novel pyridine and fused pyridine derivatives, akin to the compound , underwent molecular docking screenings towards GlcN-6-P synthase as a target protein. These compounds exhibited moderate to good binding energies, suggesting their potential as antimicrobial and antioxidant agents. This highlights the role of such compounds in developing new therapeutic agents through in silico methods (Flefel et al., 2018).
Antitumor Activity Evaluation : Research into N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which share functional similarities with this compound, has identified several compounds with significant anticancer activity. These findings underscore the potential of such compounds in anticancer research and their applicability in studying structure-activity relationships (Yurttaş et al., 2015).
Chemical Synthesis and Applications
- Synthesis of Nitrogen Heterocycles : The application of related compounds in synthesizing a variety of nitrogen heterocycles, including thiazoles and pyridines, indicates their importance in developing new chemical entities. Such studies not only contribute to the chemical synthesis domain but also pave the way for discovering novel compounds with potential biological activities (Skripskaya et al., 2013).
properties
IUPAC Name |
N-(3-acetylphenyl)-2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O2S/c1-13(25)15-3-2-4-17(11-15)22-19(26)12-27-20-10-9-18(23-24-20)14-5-7-16(21)8-6-14/h2-11H,12H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJNXVOPTBCMNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2969835.png)
![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2969836.png)
![2-Chloro-1-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one](/img/structure/B2969839.png)
![2-[6-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylacetonitrile](/img/structure/B2969840.png)
![2-(4-methoxyphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2969841.png)
![10,11-dimethoxy-6-(4-methylphenyl)-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one](/img/structure/B2969842.png)
![7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-8-(ethylamino)-3-methylpurine-2,6-dione](/img/structure/B2969843.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2969844.png)
![3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]chromen-2-imine](/img/structure/B2969847.png)


